molecular formula C16H11N3O B5651197 2-amino-4-(2-furyl)-6-phenylnicotinonitrile

2-amino-4-(2-furyl)-6-phenylnicotinonitrile

Cat. No.: B5651197
M. Wt: 261.28 g/mol
InChI Key: UPNSGUUFOFSFEZ-UHFFFAOYSA-N
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Description

2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a furan ring, a phenyl group, and an amino group attached to a nicotinonitrile core. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. One efficient method involves using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of environmentally friendly solvents and catalysts, such as tetrabutyl ammonium bromide, is preferred to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted nicotinonitriles.

Scientific Research Applications

2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile involves its interaction with specific molecular targets. For instance, it acts as an antagonist to the A2A adenosine receptor, which plays a role in various physiological processes . The compound’s structure allows it to bind to the receptor, inhibiting its activity and thereby exerting its effects.

Comparison with Similar Compounds

  • 2-Amino-6-furan-2-yl-4-substituted-nicotinonitriles
  • 2-Amino-6-methyl-4-phenyl-nicotinonitrile
  • 2-Amino-4-(5-methyl-furan-2-yl)-6-phenyl-nicotinonitrile

Comparison: 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-amino-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNSGUUFOFSFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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